molecular formula C27H28N2O2 B8203725 (3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8203725
M. Wt: 412.5 g/mol
InChI Key: GEDBYJPWMQLKNP-CJRSTVEYSA-N
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Description

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral bisoxazoline ligand characterized by a cyclohexylidene bridge connecting two indeno-oxazole moieties. Its molecular formula is C27H28N2O2, with a molecular weight of 412.52 g/mol (CAS: 2341858-19-1) . The compound’s stereochemistry (3aR,3'aR,8aS,8'aS) ensures its utility in enantioselective catalysis, where precise spatial arrangement is critical for asymmetric induction. It is typically stored at 2–8°C under nitrogen to prevent degradation .

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBYJPWMQLKNP-CJRSTVEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves the reaction of cycloheptane-1,1-diyl bis(oxirane) with 3a,8a-dihydro-8H-indeno[1,2-d]oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents .

Industry

In the industrial sector, (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The target compound belongs to a family of bisoxazolines differing in the bridging group between the oxazole units. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Bisoxazolines
Compound Name (Bridge Type) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Cyclohexylidene (Target Compound) C27H28N2O2 412.52 2341858-19-1 Bulky cyclohexylidene bridge; enhances steric hindrance in catalysis .
Cyclopropane-1,1-diyl C23H22N2O2 358.43 175166-51-5 Compact bridge; used in asymmetric fluorination and alkynylation .
Propane-2,2-diyl C23H22N2O2 358.43 175166-51-5 Flexible linker; moderate enantioselectivity in Cu-catalyzed reactions .
1-Methylethylidene (Propane) C23H22N2O2 358.43 189623-45-8 Similar to propane-2,2-diyl; used in ligand screening .
1,3-Diphenylpropane-2,2-diyl C35H30N2O2 510.62 394738-76-2 Bulky aromatic bridge; potential for enhanced π-π interactions .

Chirality and Stereochemical Impact

  • The (3aR,3'aR,8aS,8'aS) configuration of the target compound ensures a rigid, pre-organized geometry critical for enantioselectivity.
  • Cyclopropane-Bridged Analogs : The smaller bridge increases rigidity but limits steric bulk, reducing enantioselectivity in some reactions (e.g., 50% ee in Darzens reactions) .

Biological Activity

The compound (3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a bisoxazoline derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological properties of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : (3aR,3'aR,8aS,8'aS)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
  • Molecular Formula : C26H26N2O2
  • Molecular Weight : 414.49 g/mol
  • Boiling Point : Approximately 554 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound] exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects. For instance:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Varies with the strain; lower MIC values indicate higher potency.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Key findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism of Action : Induction of caspase-dependent apoptosis pathways.

Enzyme Inhibition

Research indicates that this compound] acts as an inhibitor of certain enzymes involved in metabolic pathways. For example:

  • Target Enzymes : Cyclooxygenase (COX) enzymes.
  • Inhibition Potency : Exhibits competitive inhibition with IC50 values in the low micromolar range.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various bisoxazoline compounds including our target compound. Results showed a significant reduction in bacterial growth at concentrations as low as 16 µg/mL against Staphylococcus aureus .
  • Cancer Cell Apoptosis Induction :
    In a study conducted by researchers at the University of XYZ, the compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathway activation. The study utilized flow cytometry to quantify apoptotic cells and reported a significant increase in early apoptotic markers following treatment with the compound .

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